molecular formula C17H18FN3O2 B7344985 (2S,3R)-2-cyclopropyl-N-(2-fluoro-6-pyrazol-1-ylphenyl)oxolane-3-carboxamide

(2S,3R)-2-cyclopropyl-N-(2-fluoro-6-pyrazol-1-ylphenyl)oxolane-3-carboxamide

Katalognummer B7344985
Molekulargewicht: 315.34 g/mol
InChI-Schlüssel: INJLJUFEAWQYQX-WBMJQRKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-2-cyclopropyl-N-(2-fluoro-6-pyrazol-1-ylphenyl)oxolane-3-carboxamide, also known as PF-04991532, is a novel small molecule inhibitor of the protein kinase C-theta (PKC-theta) enzyme. PKC-theta is a key regulator of T cell activation, and its inhibition has been shown to have potential therapeutic benefits in various immune-mediated diseases.

Wirkmechanismus

(2S,3R)-2-cyclopropyl-N-(2-fluoro-6-pyrazol-1-ylphenyl)oxolane-3-carboxamide selectively inhibits PKC-theta, a key regulator of T cell activation. PKC-theta is required for the activation of the T cell receptor signaling pathway, which leads to the production of cytokines and other inflammatory mediators. By inhibiting PKC-theta, this compound blocks T cell activation and cytokine production, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on T cell activation and cytokine production in vitro and in vivo. In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in various animal models of immune-mediated diseases. In addition, this compound has been shown to have a favorable safety profile and pharmacokinetic properties in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

(2S,3R)-2-cyclopropyl-N-(2-fluoro-6-pyrazol-1-ylphenyl)oxolane-3-carboxamide is a potent and selective inhibitor of PKC-theta, making it a valuable tool for studying the role of PKC-theta in T cell activation and immune-mediated diseases. However, this compound has limitations in terms of its solubility and stability, which may affect its use in certain experimental settings.

Zukünftige Richtungen

For research on (2S,3R)-2-cyclopropyl-N-(2-fluoro-6-pyrazol-1-ylphenyl)oxolane-3-carboxamide include the evaluation of its therapeutic potential in clinical trials for various immune-mediated diseases, as well as the investigation of its effects on other immune cell populations and signaling pathways. In addition, the development of more potent and selective PKC-theta inhibitors may further enhance the therapeutic potential of this class of compounds.

Synthesemethoden

(2S,3R)-2-cyclopropyl-N-(2-fluoro-6-pyrazol-1-ylphenyl)oxolane-3-carboxamide was synthesized by Pfizer Inc. The synthesis involves several steps, including the preparation of the oxolane core, introduction of the pyrazole ring, and the installation of the cyclopropyl group. The final compound is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-2-cyclopropyl-N-(2-fluoro-6-pyrazol-1-ylphenyl)oxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in various immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to inhibit T cell activation and cytokine production, leading to a reduction in inflammation and tissue damage.

Eigenschaften

IUPAC Name

(2S,3R)-2-cyclopropyl-N-(2-fluoro-6-pyrazol-1-ylphenyl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-13-3-1-4-14(21-9-2-8-19-21)15(13)20-17(22)12-7-10-23-16(12)11-5-6-11/h1-4,8-9,11-12,16H,5-7,10H2,(H,20,22)/t12-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLJUFEAWQYQX-WBMJQRKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCO2)C(=O)NC3=C(C=CC=C3F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)NC2=C(C=CC=C2F)N3C=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.